molecular formula C8H7Cl3O B15334204 1,3-Dichloro-5-[(chloromethoxy)methyl]benzene

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene

Katalognummer: B15334204
Molekulargewicht: 225.5 g/mol
InChI-Schlüssel: ODTIEEHEUHWYMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene is an organic compound with the molecular formula C8H7Cl3O. It is a chlorinated aromatic compound that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two chlorine atoms on the benzene ring and a chloromethoxy group attached to the benzene ring through a methylene bridge.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene can be synthesized through the reaction of benzyl alcohol with formaldehyde and hydrogen chloride. The process involves mixing benzyl alcohol and formaldehyde solution, cooling the mixture to 5°C, and then introducing hydrogen chloride gas until the reaction mixture is saturated. The reaction is continued at 10°C with further introduction of hydrogen chloride. The reaction mixture is then separated, and the upper layer is dried with anhydrous calcium chloride. The product is obtained by distillation under reduced pressure, collecting the fraction boiling at 96-99°C (1.47 kPa) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of chlorinated benzoic acids or other oxidized derivatives.

    Reduction Products: Reduction typically results in the formation of benzene derivatives with fewer chlorine atoms.

Wissenschaftliche Forschungsanwendungen

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-Dichloro-5-[(chloromethoxy)methyl]benzene involves its interaction with molecular targets through its chlorinated aromatic structure. The chlorine atoms and the chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dichloro-5,5-dimethylhydantoin: A chlorinated compound used as a disinfectant and bleaching agent.

    1,3-Dichloro-5,5-dimethyl-2,4-imidazolidinedione: Another chlorinated compound with similar applications in disinfection and bleaching.

Uniqueness

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene is unique due to its specific structure, which includes a chloromethoxy group attached to the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Eigenschaften

Molekularformel

C8H7Cl3O

Molekulargewicht

225.5 g/mol

IUPAC-Name

1,3-dichloro-5-(chloromethoxymethyl)benzene

InChI

InChI=1S/C8H7Cl3O/c9-5-12-4-6-1-7(10)3-8(11)2-6/h1-3H,4-5H2

InChI-Schlüssel

ODTIEEHEUHWYMR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)COCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.